

# Overcoming crisaborole solubility issues in aqueous solutions

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Benzo[c][1,2]oxaborole-1,6(3H)-diol*

Cat. No.: *B1393284*

[Get Quote](#)

## Technical Support Center: Crisaborole Formulation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Crisaborole Technical Support Center. This resource is designed to provide in-depth technical guidance and troubleshooting for researchers encountering challenges with crisaborole's solubility in aqueous solutions during formulation development. As Senior Application Scientists, we have compiled this guide based on a synthesis of established scientific principles and practical, field-proven experience.

## I. Understanding the Challenge: The Physicochemical Properties of Crisaborole

Crisaborole is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor, notable for its unique boron-containing benzoxaborole structure.<sup>[1][2][3]</sup> This structure is key to its therapeutic effect in treating inflammatory skin conditions like atopic dermatitis.<sup>[2][4]</sup> However, the very properties that make it an effective topical agent also present significant formulation challenges, primarily its poor aqueous solubility.<sup>[5][6][7][8]</sup>

Crisaborole is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.<sup>[6][7]</sup> It is practically insoluble in water but

freely soluble in common organic solvents like propylene glycol and isopropyl alcohol.[9][10]

| Property              | Value                   | Source    |
|-----------------------|-------------------------|-----------|
| Molecular Weight      | 251.1 g/mol             | [9]       |
| Aqueous Solubility    | 0.0234 mg/mL            | [6][7][8] |
| Log P (Octanol/Water) | 2.78                    | [5]       |
| pKa                   | 7.00 ± 0.20 (Predicted) | [3]       |
| Melting Point         | >130°C (softens)        | [3]       |

This lipophilic nature, while beneficial for skin penetration, necessitates specialized formulation strategies to ensure drug dissolution, stability, and bioavailability in a topical delivery system.[2] [5]

## II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the formulation of crisaborole in aqueous-based systems.

**Q1:** My crisaborole is precipitating out of my aqueous-based gel formulation. What are the likely causes and how can I fix this?

**A1:** Precipitation is a common issue stemming from crisaborole's low aqueous solubility. The primary cause is exceeding its solubility limit in the aqueous phase of your formulation.

Troubleshooting Steps:

- **Co-Solvent System Optimization:** Crisaborole's solubility can be significantly enhanced by incorporating co-solvents. Propylene glycol and polyethylene glycol (PEG) 400 are effective co-solvents for this purpose.[6][7] Experiment with increasing the concentration of these co-solvents in your formulation. Studies have shown that combinations of propylene glycol and PEG 400 can increase crisaborole's solubility up to five times.[6][7]

- pH Adjustment: The solubility of weakly acidic or basic drugs can be influenced by the pH of the formulation. While crisaborole's pKa is predicted to be around 7.0, its solubility in acidic and phosphate-buffered solutions has been noted.[3][11] Evaluate the pH of your gel and consider adjusting it to a range where crisaborole solubility is optimized, keeping in mind the physiological pH of the skin (4.5-5.5) for topical applications.[12]
- Surfactant Selection: Incorporating non-ionic surfactants can help to create micelles that encapsulate the lipophilic crisaborole, increasing its apparent solubility in the aqueous phase. Cremophor EL and Tween 80 have been successfully used in nanoemulsion formulations of crisaborole.[5][11]
- Consider a Nanoemulsion or Nanoemulgel: For enhanced solubility and skin penetration, a nanoemulsion-based approach is highly effective.[5][11] These systems use a combination of an oil phase, surfactant, and co-surfactant to create thermodynamically stable, transparent, and nano-sized droplets containing the dissolved drug.[13] The nanoemulsion can then be incorporated into a gel base to form a nanoemulgel.[5][11]

Q2: I'm observing chemical degradation of crisaborole in my formulation. What are the potential degradation pathways and how can I improve stability?

A2: Crisaborole can be susceptible to hydrolytic and oxidative degradation.[14] The boron-containing benzoxaborole ring is the likely site of instability.

Troubleshooting Steps:

- Forced Degradation Studies: To understand the specific degradation pathways, it is crucial to perform forced degradation studies.[15] Expose crisaborole to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[14][16] This will help identify the primary degradation products and the conditions that accelerate degradation.
- Antioxidant Addition: If oxidative degradation is identified, the addition of an antioxidant such as butylated hydroxytoluene (BHT) can be beneficial.[9][10]
- Chelating Agent Incorporation: The presence of metal ions can catalyze degradation. Including a chelating agent like edetate calcium disodium (EDTA) can help stabilize the formulation.[17]

- pH Control: As with solubility, pH can significantly impact the chemical stability of a drug. Maintain the pH of the formulation in a range where crisaborole exhibits maximum stability, as determined by your forced degradation studies.
- Packaging and Storage: Protect the formulation from light and store it at a controlled room temperature to minimize thermal and photolytic degradation.[18]

Q3: How can I accurately quantify the amount of dissolved crisaborole in my formulation?

A3: A validated analytical method is essential for accurately determining crisaborole concentration. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods.[19][20]

Key Method Parameters:

- Column: A reverse-phase C18 column is typically used.[21]
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.[14][21]
- Detection: UV detection at approximately 250-252 nm is suitable for crisaborole.[11][21]
- Validation: The analytical method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14][20]

Q4: Are there alternative formulation strategies to overcome the solubility issues of crisaborole in aqueous systems?

A4: Yes, several advanced drug delivery systems can be employed.

- Nanoemulsions and Nanoemulgels: As mentioned earlier, these systems are excellent for solubilizing lipophilic drugs and enhancing skin permeation.[5][11]
- Liposomes: Encapsulating crisaborole within liposomes can improve its solubility and delivery to the skin.
- Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface.[22] They can form inclusion complexes with poorly soluble drugs

like crisaborole, thereby increasing their aqueous solubility.[23] Hydroxypropyl- $\beta$ -cyclodextrin is a commonly used derivative for this purpose.[23]

- Ointments: The commercially available formulation of crisaborole (Eucrisa $\circledR$ ) is an anhydrous ointment.[9][10] This approach avoids the challenges of aqueous solubility altogether by dissolving the drug in a lipophilic base.[24]

### III. Experimental Protocols

#### Protocol 1: Preparation of a Crisaborole Nanoemulgel

This protocol provides a general framework for developing a crisaborole nanoemulgel. Optimization of the components and their ratios is necessary for a stable and effective formulation.

##### Materials:

- Crisaborole
- Oil Phase (e.g., Capryol 90, Almond Oil)[11]
- Surfactant (e.g., Tween 80, Cremophor EL)[5][11]
- Co-surfactant (e.g., Propylene Glycol, Transcutol HP)
- Gelling Agent (e.g., Carbopol 934)[5]
- Purified Water
- Triethanolamine (for pH adjustment)

##### Procedure:

- Solubility Studies: Determine the solubility of crisaborole in various oils, surfactants, and co-surfactants to select the most suitable components.
- Pseudo-Ternary Phase Diagram Construction: To identify the nanoemulsion region, prepare various ratios of oil, surfactant/co-surfactant (Smix), and water. Titrate the oil and Smix

mixture with water and observe for the formation of a clear and transparent nanoemulsion.

- Nanoemulsion Preparation:

- Dissolve crisaborole in the selected oil.
- In a separate container, mix the surfactant and co-surfactant (Smix).
- Add the oil phase to the Smix and mix thoroughly.
- Slowly add water to the oil-Smix mixture with constant stirring until a clear nanoemulsion is formed.

- Nanoemulgel Preparation:

- Disperse the gelling agent in purified water and allow it to swell.
- Slowly add the prepared nanoemulsion to the gel base with continuous stirring.
- Adjust the pH to the desired range (e.g., 5.0-5.5) using triethanolamine.

## Protocol 2: Forced Degradation Study of Crisaborole

This protocol outlines the steps for conducting a forced degradation study to assess the stability of crisaborole.

### Materials:

- Crisaborole
- Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>)
- Validated HPLC or UPLC method

### Procedure:

- Acid Hydrolysis: Treat a solution of crisaborole with 0.1N HCl at a specified temperature (e.g., 60°C) for a defined period.
- Base Hydrolysis: Treat a solution of crisaborole with 0.1N NaOH at room temperature for a defined period.
- Oxidative Degradation: Treat a solution of crisaborole with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for a defined period.
- Thermal Degradation: Expose a solid sample of crisaborole to dry heat (e.g., 80°C) for a defined period.
- Photolytic Degradation: Expose a solution of crisaborole to UV light (e.g., 254 nm) for a defined period.
- Analysis: Analyze all stressed samples using a validated stability-indicating HPLC or UPLC method. The method should be able to separate the intact crisaborole from any degradation products.

## IV. Visualizations

Diagram 1: Crisaborole Solubility Enhancement Strategies



[Click to download full resolution via product page](#)

Caption: Strategies to overcome crisaborole's poor aqueous solubility.

Diagram 2: Workflow for Crisaborole Formulation Development and Stability Testing



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Crisaborole | C14H10BNO3 | CID 44591583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crisaborole | 906673-24-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsm.com [ijpsm.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. DailyMed - EUCRISA- crisaborole ointment [dailymed.nlm.nih.gov]
- 11. bepls.com [bepls.com]
- 12. mdpi.com [mdpi.com]
- 13. Crisaborole Loaded Nanoemulsion Based Chitosan Gel: Formulation, Physicochemical Characterization and Wound Healing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsdr.org [ijsdr.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. researchgate.net [researchgate.net]
- 17. CA2949614A1 - Topical pharmaceutical formulations comprising crisaborole - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. jgtps.com [jgtps.com]
- 20. researchgate.net [researchgate.net]

- 21. In Vitro Skin Retention of Crisaborole after Topical Application - PMC  
[pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC  
[pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [Overcoming crisaborole solubility issues in aqueous solutions]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1393284#overcoming-crisaborole-solubility-issues-in-aqueous-solutions]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)